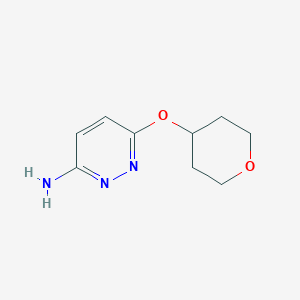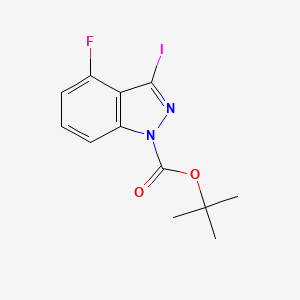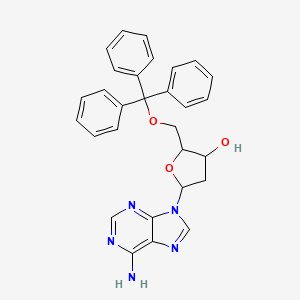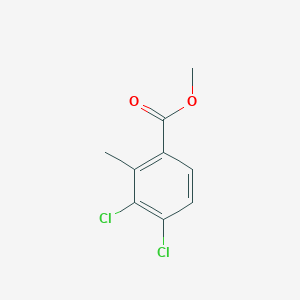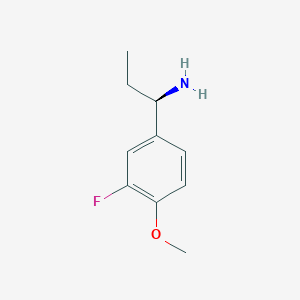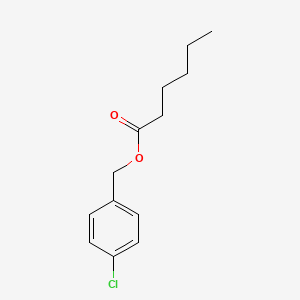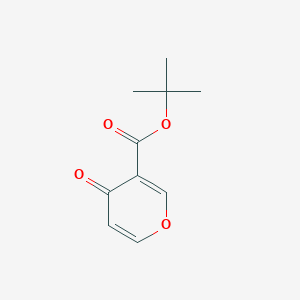
tert-Butyl 4-oxo-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-oxo-4H-pyran-3-carboxylate: is a heterocyclic compound featuring a six-membered oxygen-containing ring. This compound is part of the pyran family, which is known for its broad spectrum of biological and pharmaceutical properties. The tert-butyl group attached to the pyran ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-4H-pyran-3-carboxylate typically involves multicomponent reactions (MCRs). One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs environmentally benign biocatalysts, such as lipase, to facilitate the synthesis. This method not only ensures high yield but also aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyran-4-one derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Pyran-4-one derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-oxo-4H-pyran-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-4H-pyran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the functional groups attached to the pyran ring. It can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparison with Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-oxo-1-piperidinecarboxylate
Comparison: While these compounds share the tert-butyl and carbonyl functional groups, tert-Butyl 4-oxo-4H-pyran-3-carboxylate is unique due to its six-membered oxygen-containing ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
tert-butyl 4-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-6-13-5-4-8(7)11/h4-6H,1-3H3 |
InChI Key |
QGPGIXRKPOHAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=COC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
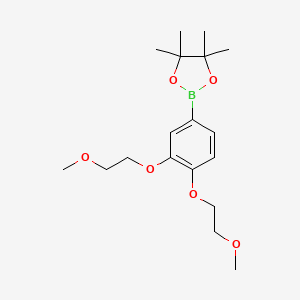
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
